2-[(5-{(E)-[2-(methoxyacetyl)hydrazinylidene]methyl}furan-2-yl)sulfanyl]-N-(naphthalen-2-yl)acetamide
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Overview
Description
2-[(5-{[(E)-2-(2-METHOXYACETYL)HYDRAZONO]METHYL}-2-FURYL)SULFANYL]-N-(2-NAPHTHYL)ACETAMIDE is a complex organic compound that features a combination of furyl, naphthyl, and acetamide groups
Preparation Methods
The synthesis of 2-[(5-{[(E)-2-(2-METHOXYACETYL)HYDRAZONO]METHYL}-2-FURYL)SULFANYL]-N-(2-NAPHTHYL)ACETAMIDE typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the furyl hydrazone: This involves the reaction of 2-furyl aldehyde with 2-methoxyacetyl hydrazine under acidic conditions to form the hydrazone intermediate.
Thioether formation: The hydrazone intermediate is then reacted with a thiol compound to introduce the sulfanyl group.
Acetamide formation: The final step involves the reaction of the thioether intermediate with 2-naphthyl acetic acid under dehydrating conditions to form the acetamide derivative.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
2-[(5-{[(E)-2-(2-METHOXYACETYL)HYDRAZONO]METHYL}-2-FURYL)SULFANYL]-N-(2-NAPHTHYL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the hydrazone group to the corresponding amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfanyl group, using reagents such as alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-[(5-{[(E)-2-(2-METHOXYACETYL)HYDRAZONO]METHYL}-2-FURYL)SULFANYL]-N-(2-NAPHTHYL)ACETAMIDE has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, antimicrobial, and anticancer properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including heterocyclic compounds and natural product analogs.
Material Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-[(5-{[(E)-2-(2-METHOXYACETYL)HYDRAZONO]METHYL}-2-FURYL)SULFANYL]-N-(2-NAPHTHYL)ACETAMIDE involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors involved in disease pathways. The hydrazone group can form reversible covalent bonds with active site residues, while the naphthyl and furyl groups contribute to binding affinity and specificity.
Comparison with Similar Compounds
Similar compounds to 2-[(5-{[(E)-2-(2-METHOXYACETYL)HYDRAZONO]METHYL}-2-FURYL)SULFANYL]-N-(2-NAPHTHYL)ACETAMIDE include:
2-[(5-{[(E)-2-(2-METHOXYACETYL)HYDRAZONO]METHYL}-2-FURYL)SULFANYL]-N-(5-METHYL-1,3,4-THIADIAZOL-2-YL)ACETAMIDE: This compound features a thiadiazole ring instead of the naphthyl group, which may alter its biological activity and chemical reactivity.
2-[(5-{[(E)-2-(2-METHOXYACETYL)HYDRAZONO]METHYL}-2-FURYL)SULFANYL]-N-(2-PYRIDYL)ACETAMIDE: The pyridyl group in place of the naphthyl group can affect the compound’s electronic properties and its interaction with biological targets.
The uniqueness of 2-[(5-{[(E)-2-(2-METHOXYACETYL)HYDRAZONO]METHYL}-2-FURYL)SULFANYL]-N-(2-NAPHTHYL)ACETAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C20H19N3O4S |
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Molecular Weight |
397.4 g/mol |
IUPAC Name |
2-methoxy-N-[(E)-[5-[2-(naphthalen-2-ylamino)-2-oxoethyl]sulfanylfuran-2-yl]methylideneamino]acetamide |
InChI |
InChI=1S/C20H19N3O4S/c1-26-12-18(24)23-21-11-17-8-9-20(27-17)28-13-19(25)22-16-7-6-14-4-2-3-5-15(14)10-16/h2-11H,12-13H2,1H3,(H,22,25)(H,23,24)/b21-11+ |
InChI Key |
OGLFPBGETYDXHY-SRZZPIQSSA-N |
Isomeric SMILES |
COCC(=O)N/N=C/C1=CC=C(O1)SCC(=O)NC2=CC3=CC=CC=C3C=C2 |
Canonical SMILES |
COCC(=O)NN=CC1=CC=C(O1)SCC(=O)NC2=CC3=CC=CC=C3C=C2 |
Origin of Product |
United States |
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